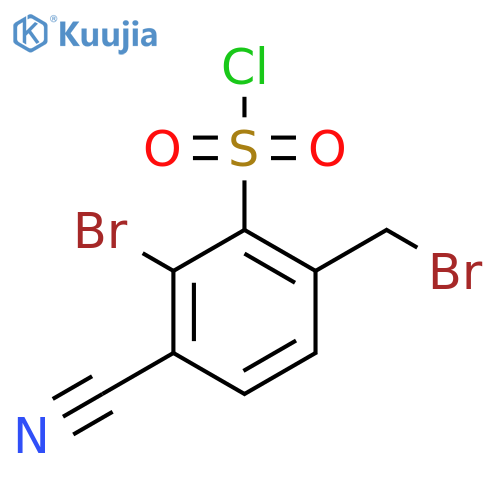

Cas no 1807228-13-2 (2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride)

2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride

-

- インチ: 1S/C8H4Br2ClNO2S/c9-3-5-1-2-6(4-12)7(10)8(5)15(11,13)14/h1-2H,3H2

- InChIKey: IYZPXRBYFLXXCV-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C#N)C=CC(CBr)=C1S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 372

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 66.3

2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009994-1g |

2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride |

1807228-13-2 | 97% | 1g |

1,490.00 USD | 2021-05-31 |

2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride 関連文献

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chlorideに関する追加情報

2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl Chloride: A Comprehensive Overview

2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride, also known by its CAS number 1807228-13-2, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its complex structure, which includes a bromine atom at the 2-position, a bromomethyl group at the 6-position, and a cyano group at the 3-position on the benzene ring, all of which contribute to its unique chemical properties. The sulfonyl chloride group further enhances its reactivity and functional versatility, making it an invaluable intermediate in organic synthesis.

The synthesis of 2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride involves a series of carefully controlled reactions, often utilizing advanced methodologies such as Friedel-Crafts alkylation or substitution reactions. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity levels. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. These advancements underscore the compound's role as a key intermediate in the development of novel pharmaceuticals and agrochemicals.

In terms of applications, 2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride has found extensive use in the construction of bioactive molecules. Its sulfonyl chloride group is particularly reactive, enabling it to participate in nucleophilic substitutions with a wide range of amine or hydroxyl-containing compounds. This reactivity has been leveraged in the design of inhibitors for various enzymes, including kinases and proteases, which are critical targets in drug discovery. Recent research has demonstrated its utility in creating potent inhibitors for cancer-related signaling pathways, highlighting its potential impact on therapeutic development.

The structural complexity of 2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride also makes it an attractive candidate for materials science applications. Its ability to form stable covalent bonds with diverse functional groups has been exploited in the synthesis of advanced polymers and coatings. For example, studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications in aerospace and electronics industries.

From an environmental standpoint, researchers have increasingly focused on developing sustainable methods for synthesizing and utilizing 2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during its production. Innovations such as catalytic recycling of byproducts and the use of renewable solvents have emerged as promising strategies to enhance the eco-friendliness of this compound's manufacturing processes.

In conclusion, 2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride, with its unique structure and versatile reactivity, continues to play a pivotal role in modern chemical research and industry. Its applications span from drug discovery to materials science, with ongoing advancements further expanding its potential uses. As researchers continue to explore new synthetic routes and applications, this compound remains at the forefront of chemical innovation.

1807228-13-2 (2-Bromo-6-bromomethyl-3-cyanobenzenesulfonyl chloride) 関連製品

- 1822672-63-8(2-{7H-pyrrolo[2,3-b]pyridin-7-yl}ethan-1-amine dihydrochloride)

- 1715018-78-2(1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one)

- 2228796-27-6(2-1-(pentafluoroethyl)cyclopropylpropan-2-amine)

- 2137633-02-2(2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride)

- 477504-32-8(4-cyano-N-(2E)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)

- 410098-01-0(5-Hexenoic acid, 2-amino-, methyl ester, (2S)-)

- 315668-55-4(Benzene, 1-bromo-3-methyl-5-(trimethylsilyl)-)

- 2229170-46-9(2-bromo-5-(but-3-yn-1-yl)pyridine)

- 1219949-50-4(3-Piperidinylisonicotinate Hydrochloride)

- 1806974-60-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine)